molecular formula C29H26N4O8 B2934815 ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 443097-22-1

ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2934815
CAS No.: 443097-22-1
M. Wt: 558.547
InChI Key: SNHQFULNPAGMPX-ZXPTYKNPSA-N
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Description

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a trimethoxybenzoyl group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with various reagents to introduce the trimethoxybenzoyl group and the triazatricyclo framework. The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trimethoxybenzoyl group may play a role in binding to specific sites, while the triazatricyclo framework can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another compound with a similar ester functional group but different core structure.

    3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester: Shares the furan-2-ylmethyl group but has different substituents and overall structure.

Uniqueness

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of a furan ring, a trimethoxybenzoyl group, and a triazatricyclo framework. This combination of structural features gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O8/c1-5-40-29(36)20-15-19-25(30-23-10-6-7-11-32(23)28(19)35)33(16-18-9-8-12-41-18)26(20)31-27(34)17-13-21(37-2)24(39-4)22(14-17)38-3/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHQFULNPAGMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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